molecular formula C12H15N5O2S B2631684 1-(5-Methylisoxazol-3-yl)-3-(3-(pyrimidin-2-ylthio)propyl)urea CAS No. 900009-44-1

1-(5-Methylisoxazol-3-yl)-3-(3-(pyrimidin-2-ylthio)propyl)urea

Cat. No.: B2631684
CAS No.: 900009-44-1
M. Wt: 293.35
InChI Key: UFGBUSKPRVHJBA-UHFFFAOYSA-N
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Description

1-(5-Methylisoxazol-3-yl)-3-(3-(pyrimidin-2-ylthio)propyl)urea is a synthetic organic compound that features a unique combination of isoxazole and pyrimidine moieties. These structural elements are often found in biologically active molecules, making this compound of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Methylisoxazol-3-yl)-3-(3-(pyrimidin-2-ylthio)propyl)urea typically involves the following steps:

    Formation of the isoxazole ring: This can be achieved through a cyclization reaction involving a suitable precursor such as a β-keto ester and hydroxylamine.

    Attachment of the pyrimidine moiety: This step involves the nucleophilic substitution of a pyrimidine derivative with a suitable leaving group.

    Urea formation: The final step involves the reaction of the isoxazole and pyrimidine intermediates with an isocyanate or a similar reagent to form the urea linkage.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(5-Methylisoxazol-3-yl)-3-(3-(pyrimidin-2-ylthio)propyl)urea can undergo various chemical reactions, including:

    Oxidation: The isoxazole ring can be oxidized under certain conditions to form oxazoles or other derivatives.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: The pyrimidine moiety can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation can be used.

    Substitution: Reagents such as alkyl halides, acyl chlorides, or sulfonyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives, while reduction may yield amine derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological processes involving isoxazole and pyrimidine moieties.

    Medicine: Potential therapeutic applications due to its structural similarity to known bioactive compounds.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(5-Methylisoxazol-3-yl)-3-(3-(pyrimidin-2-ylthio)propyl)urea would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The isoxazole and pyrimidine moieties could play key roles in binding to these targets and modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    1-(5-Methylisoxazol-3-yl)-3-(3-(pyrimidin-2-ylthio)propyl)amine: Similar structure but with an amine instead of a urea linkage.

    1-(5-Methylisoxazol-3-yl)-3-(3-(pyrimidin-2-ylthio)propyl)carbamate: Similar structure but with a carbamate instead of a urea linkage.

Uniqueness

1-(5-Methylisoxazol-3-yl)-3-(3-(pyrimidin-2-ylthio)propyl)urea is unique due to its specific combination of isoxazole and pyrimidine moieties linked by a urea group. This unique structure may confer distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

1-(5-methyl-1,2-oxazol-3-yl)-3-(3-pyrimidin-2-ylsulfanylpropyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N5O2S/c1-9-8-10(17-19-9)16-11(18)13-6-3-7-20-12-14-4-2-5-15-12/h2,4-5,8H,3,6-7H2,1H3,(H2,13,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFGBUSKPRVHJBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)NCCCSC2=NC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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